molecular formula C21H14N2O5S B2669541 N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide CAS No. 872613-09-7

N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2669541
CAS No.: 872613-09-7
M. Wt: 406.41
InChI Key: DJVVZULTQNWRLE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex arrangement of aromatic and heteroaromatic rings, which contribute to its biological properties. The presence of the benzodioxole moiety is particularly notable for its role in enhancing bioactivity through interaction with biological targets.

Anticancer Activity

Mechanism of Action:
this compound has been shown to modulate microtubule dynamics. It inhibits tubulin polymerization, leading to a mitotic blockade and subsequent apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapy, particularly for tumors that are resistant to conventional treatments.

Case Studies:

  • In Vitro Studies:
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutics.
    • Mechanistic studies revealed that the compound induced G2/M phase arrest and activated apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
  • In Vivo Efficacy:
    • Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological examinations indicated a decrease in mitotic figures and increased apoptosis within tumors.

Biological Activity Overview

Biological Activity Observed Effects References
Anticancer Induces apoptosis, inhibits cell proliferation
Microtubule Stabilization Modulates microtubule assembly
Cytotoxicity Significant against multiple cancer cell lines
Cell Cycle Arrest G2/M phase arrest observed

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to enhance the efficacy of this compound:

  • Comparative Studies:
    • Compounds with similar structural motifs have been synthesized and tested for their anticancer activity. Variations in substituents on the thiophene or benzofuran rings were shown to impact potency significantly.
    • For instance, modifications that increased electron density on the aromatic rings correlated with enhanced cytotoxic effects.
  • Synergistic Effects:
    • Combination therapies involving this compound with other chemotherapeutics have shown synergistic effects, leading to improved therapeutic outcomes in resistant cancer models.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-20(17-6-3-9-29-17)23-18-13-4-1-2-5-14(13)28-19(18)21(25)22-12-7-8-15-16(10-12)27-11-26-15/h1-10H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVZULTQNWRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.